molecular formula C8H8BrNO B3176731 1-(4-Bromo-6-methylpyridin-2-YL)ethan-1-one CAS No. 1060810-24-3

1-(4-Bromo-6-methylpyridin-2-YL)ethan-1-one

Cat. No.: B3176731
CAS No.: 1060810-24-3
M. Wt: 214.06 g/mol
InChI Key: MTNXMNGNCNJYDL-UHFFFAOYSA-N
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Description

Should such research be published in the future, this article could be generated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-6-methylpyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-3-7(9)4-8(10-5)6(2)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNXMNGNCNJYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677432
Record name 1-(4-Bromo-6-methylpyridin-2-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40677432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-24-3
Record name 1-(4-Bromo-6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Bromo 6 Methylpyridin 2 Yl Ethan 1 One and Analogous Structures

Strategies for Regioselective Pyridine (B92270) Ring Construction with Substituents

Condensation-Based Cyclization Approaches for Pyridine Ring Formation

Condensation reactions are among the most established and widely utilized methods for pyridine synthesis. acsgcipr.orgbaranlab.org These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through a series of aldol-type reactions, Michael additions, and subsequent cyclization and aromatization steps. acsgcipr.orgacsgcipr.org

Key condensation-based syntheses include:

Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. baranlab.org The initial reaction produces a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the corresponding pyridine. jcbsc.org Modifications to the classical Hantzsch synthesis have been developed to allow for the preparation of asymmetric pyridines by performing one or more of the condensation steps sequentially. baranlab.org

Guareschi-Thorpe Reaction: This approach utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridine ring. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This method provides direct access to the aromatic pyridine ring by leveraging substitution and elimination of small molecules like water or alcohols. acsgcipr.org

Kröhnke Pyridine Synthesis: This reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org The mechanism involves an initial Michael addition, followed by cyclization and aromatization. wikipedia.org

These condensation reactions are valued for their operational simplicity and the use of readily available starting materials. acsgcipr.orgresearchgate.net They can often be performed as multi-component reactions (MCRs), which enhances their efficiency and atom economy. acsgcipr.org

Reaction NameKey ReactantsIntermediateKey Features
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Salt1,4-DihydropyridineRequires subsequent oxidation step. jcbsc.org
Guareschi-Thorpe ReactionCyanoacetamide, 1,3-Dicarbonyl Compound-Direct formation of substituted pyridones. chemrxiv.org
Bohlmann-Rahtz Pyridine SynthesisEnamines, Alkynones-Direct aromatization via elimination. acsgcipr.org
Kröhnke Pyridine Synthesisα-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl1,5-DicarbonylForms highly functionalized pyridines. wikipedia.org

Cycloaddition Reactions in the Synthesis of Substituted Pyridines

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer a powerful and convergent approach to constructing the pyridine ring. rsc.orgrsc.org These methods involve the reaction of a diene component with a dienophile to form a six-membered ring. acsgcipr.orgnih.gov

Inverse-Electron-Demand Diels-Alder Reactions: This is a highly effective strategy for pyridine synthesis where an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile, like an enamine. acsgcipr.orgwikipedia.org The initial cycloadduct typically undergoes a retro-Diels-Alder reaction to extrude a small molecule (e.g., nitrogen gas), leading to the formation of the aromatic pyridine ring. acsgcipr.orgwikipedia.org The Boger pyridine synthesis is a prominent example of this approach. wikipedia.org

Transition Metal-Catalyzed [2+2+2] Cycloadditions: This method involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by a transition metal complex. researchgate.netacsgcipr.org This approach is highly atom-economical and allows for the construction of polysubstituted pyridines with excellent regioselectivity. researchgate.net Various metals, including cobalt, rhodium, and nickel, have been employed to catalyze this transformation. acsgcipr.orgacs.org

Hetero-Diels-Alder Reactions: In this variant, a 1-azadiene (a diene containing a nitrogen atom at the 1-position) reacts with an alkyne or an alkene equivalent. rsc.orgrsc.org Subsequent elimination or oxidation of the initial cycloadduct yields the pyridine product. rsc.org

Cycloaddition strategies are particularly advantageous for synthesizing highly substituted pyridines that may be difficult to access through condensation methods. acs.org

Cycloaddition TypeKey ReactantsCatalyst/ConditionsKey Features
Inverse-Electron-Demand Diels-Alder1,2,4-Triazine, EnamineThermalExtrusion of N₂ to drive aromatization. acsgcipr.orgwikipedia.org
Transition Metal-Catalyzed [2+2+2]Alkyne (2 equiv.), NitrileCo, Rh, Ni, Ru, Fe catalystsHighly convergent and atom-efficient. researchgate.netacsgcipr.org
Hetero-Diels-Alder1-Azadiene, Alkyne/AlkeneThermal or Lewis AcidProvides access to diverse substitution patterns. rsc.orgrsc.org

Oxidative and Catalytic Routes to Polysubstituted Pyridines

A variety of oxidative and catalytic methods have been developed to construct the pyridine skeleton, often from acyclic precursors. These methods frequently involve C-H activation, cyclization, and subsequent oxidation to achieve the aromatic ring.

One notable approach involves a three-step procedure starting from readily available enones. nih.govacs.org The enone is first converted into a 1,5-dicarbonyl compound through a Hosomi-Sakurai allylation followed by oxidative cleavage. nih.govacs.org The resulting 1,5-dicarbonyl is then cyclized with hydroxylamine (B1172632) hydrochloride to furnish the substituted pyridine. nih.govacs.org

Furthermore, oxidative aromatization of 1,4-dihydropyridine intermediates, often generated from Hantzsch-type syntheses, is a common and crucial step. jcbsc.org A wide range of oxidizing agents have been employed for this transformation, including nitric oxide, ceric ammonium nitrate (B79036) (CAN), and N-bromosuccinimide (NBS). jcbsc.org The development of greener oxidation methods using molecular oxygen or hydrogen peroxide is an area of active research. acsgcipr.org

Transition-metal-free protocols have also emerged, such as the reaction of O-acetyl ketoximes with α,β-unsaturated aldehydes, which proceeds through a [3+3] type condensation to afford a variety of substituted pyridines under mild conditions. organic-chemistry.org

Introduction and Functionalization of the Acetyl Moiety

Once the substituted pyridine ring is constructed, the next critical step is the introduction of the acetyl group at the C2 position. This transformation requires selective methods for C-C bond formation on the electron-deficient pyridine nucleus.

Methods for Selective Ketone Formation on Pyridine Systems

The direct acylation of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. However, several strategies have been developed to achieve this transformation.

One common method involves the reaction of pyridine N-oxides with organometallic reagents. For instance, the reaction of a pyridine N-oxide with an organolithium or Grignard reagent can lead to the formation of a 2-substituted dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding 2-substituted pyridine. organic-chemistry.org Subsequent functionalization can lead to the desired ketone. Alternatively, lithiation of pyridine N-oxides at the 2-position followed by reaction with an acylating agent can directly introduce the acetyl group. researchgate.net

Another approach involves the use of directing groups to control the regioselectivity of C-H functionalization. For example, a pre-installed group at the 2-position can direct metallation and subsequent acylation to the desired carbon.

Metal-Catalyzed Acylation and Cross-Coupling for C-C Bond Formation

Transition-metal-catalyzed cross-coupling and C-H activation/acylation reactions have become powerful tools for the functionalization of pyridine rings. thieme-connect.com

Palladium-Catalyzed Acylation: Palladium(II)-catalyzed C-H acylation has emerged as a significant method for introducing acyl groups onto aromatic and heteroaromatic rings. mdpi.com These reactions often employ a directing group to achieve high regioselectivity. For instance, a pyridine directing group on a substrate can facilitate ortho-C-H activation and subsequent acylation. mdpi.com Aldehydes are commonly used as the acyl source in these reactions, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com

Photoredox Catalysis: Visible-light-induced photoredox catalysis has enabled the site-selective C-H acylation of pyridinium (B92312) salts. acs.org By employing N-methoxy- or N-aminopyridinium salts, it is possible to control the site of acylation. N-methoxypyridinium salts preferentially lead to C2-acylated pyridines, while N-aminopyridinium salts can switch the selectivity to the C4 position. acs.org This method generates acyl radicals from aldehydes, which then add to the pyridinium substrate. acs.org

Cross-Coupling Reactions: If a halogen atom is present on the pyridine ring, standard cross-coupling reactions such as the Stille, Suzuki, or Negishi coupling can be used to introduce the acetyl group. This would typically involve the reaction of a halopyridine with an appropriate organometallic reagent, such as an acetyl-stannane or -boronic acid derivative, in the presence of a palladium catalyst.

These metal-catalyzed methods offer high efficiency and functional group tolerance, making them highly valuable for the synthesis of complex molecules like 1-(4-Bromo-6-methylpyridin-2-YL)ethan-1-one.

MethodKey Reagents/CatalystsMechanism/Key StepSelectivity
Palladium-Catalyzed C-H AcylationPd(OAc)₂, Aldehyde, Oxidant (e.g., TBHP)Directing group-assisted C-H activationHigh regioselectivity at the position ortho to the directing group. mdpi.com
Photoredox CatalysisPhotocatalyst, Visible Light, AldehydeAcyl radical addition to pyridinium saltC2-selectivity with N-methoxypyridinium salts. acs.org
Cross-Coupling (e.g., Stille)Halopyridine, Acetylstannane, Pd catalystTransmetalation, Reductive EliminationDetermined by the position of the halogen.

Directed Halogenation Techniques for Bromopyridine Derivatives

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of compounds like this compound. The inherent electronic properties of the pyridine ring, which is electron-deficient, typically direct electrophilic substitution to the 3- and 5-positions. Therefore, achieving substitution at the 2-, 4-, or 6-positions often requires specialized strategies to override the natural reactivity of the ring.

Regiospecific Bromination of Pyridine Rings

Achieving regiospecific bromination, particularly at the C4 position of an already substituted pyridine ring, requires overcoming the intrinsic electronic preferences of the heterocycle. Direct electrophilic bromination of pyridine is often difficult and typically occurs at the 3-position under harsh conditions. However, several advanced methodologies have been developed to control the regioselectivity of this transformation.

One effective strategy involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic distribution within the pyridine ring, making the C2 and C4 positions more susceptible to electrophilic attack. While this method is powerful, it may not be suitable for all substitution patterns and can sometimes lead to mixtures of 2- and 4-halogenated products. nih.gov

For more targeted bromination, modern techniques often employ specialized brominating agents and catalytic systems. For instance, the use of tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be a mild and efficient reagent for the regioselective bromination of certain nitrogen-containing heterocycles. nih.gov This method can offer high selectivity for specific carbon atoms, depending on the substrate's electronic and steric properties. nih.gov Another approach involves the in-situ generation of tin amides from anilines, followed by reaction with bromine, which has been demonstrated to provide high regioselectivity for para-bromination. nih.gov While developed for anilines, the underlying principles of directing group-mediated halogenation can be conceptually applied to pyridine systems.

The table below summarizes selected methods for the regioselective bromination of pyridine and related aromatic systems.

MethodReagents and ConditionsKey Features
N-Oxide Mediated Bromination1. Peracetic acid2. Phosphorous oxybromideActivates the 2- and 4-positions towards electrophilic attack. nih.gov
Tribromide-based BrominationTetrabutylammonium tribromide (TBATB)Mild conditions and high regioselectivity for specific positions. nih.gov
Tin-Amide Directed Bromination1. n-Butyllithium2. Trimethyltin chloride3. BromineHigh regioselectivity for the para-position in aniline (B41778) derivatives. nih.gov

Utility of Organometallic Reagents in Halopyridine Functionalization

Organometallic reagents are indispensable tools for the functionalization of halopyridines, allowing for the introduction of a wide array of substituents that would be difficult to install using classical methods. These reagents can be used to either introduce a halogen atom onto the pyridine ring or to further functionalize a pre-existing halopyridine.

A common strategy involves a halogen-metal exchange reaction on a bromopyridine, which generates a pyridyl organometallic species in situ. This nucleophilic intermediate can then react with various electrophiles to introduce new functional groups. For example, 5-bromo-2-iodopyridine (B1269129) can undergo an iodo-magnesium exchange to produce 5-bromopyridyl-2-magnesium chloride. nih.gov This Grignard reagent can then be used in subsequent coupling reactions. nih.gov The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, can facilitate the bromine-magnesium exchange on even challenging substrates, enabling the regioselective functionalization of trisubstituted pyridines. researchgate.net

Furthermore, organometallic compounds, particularly those of palladium and ruthenium, can catalyze the cross-coupling of halopyridines with a variety of partners. Suzuki-Miyaura cross-coupling reactions, for instance, are widely used to form carbon-carbon bonds by reacting bromopyridines with boronic acids or esters. core.ac.uk These reactions are often characterized by their high functional group tolerance and excellent yields. core.ac.uk Similarly, ruthenium-catalyzed C-H bond activation can be employed to functionalize pyridones derived from 2-bromopyridines, demonstrating the versatility of these metals in complex molecular construction. nih.gov

Below is a table highlighting the application of different organometallic reagents in the functionalization of halopyridines.

Organometallic Reagent/CatalystTransformationSubstrate Example
iPrMgCl·LiClBromine-Magnesium ExchangeTrisubstituted Pyridines researchgate.net
Palladium CatalystSuzuki-Miyaura Cross-CouplingBrominated Iridium(III) Emitters core.ac.uk
Ruthenium(II) CatalystC-H Bond Functionalization via C-N/C-O Coupling2-Bromopyridines nih.gov

Convergent and Divergent Synthetic Pathways Towards Complex Pyridyl Ketones

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules.

A convergent approach to a substituted pyridyl ketone might involve the synthesis of a suitably functionalized pyridine ring and a separate synthesis of the acyl group or its precursor. For instance, a 2,4,6-trisubstituted pyridine could be prepared, and the acetyl group at the 2-position could be introduced via the reaction of a 2-pyridyllithium (B95717) species with an appropriate electrophile like N,N-dimethylacetamide. The synthesis of functionalized dialkyl ketones from carboxylic acid derivatives and alkyl halides, mediated by nickel catalysis, represents a powerful convergent method for ketone formation. nih.gov

Divergent synthesis offers an efficient way to create a library of related compounds from a common starting material. For example, a polysubstituted 2-pyridone can be synthesized in a one-pot reaction, and this core structure can then be further modified to produce a range of derivatives. nih.gov A tungsten-mediated approach has been shown to enable the divergent synthesis of cis-2-substituted 5-amino-1,2,5,6-tetrahydropyridines, where the substituents at C2, C6, and the amine can all be varied. nih.gov Similarly, the reaction of pyridine-2-acetonitriles with arylglyoxals and TMSCN can lead to two different types of indolizines depending on the reaction conditions, showcasing a divergent pathway. rsc.org These strategies, while not directly yielding pyridyl ketones, provide access to highly functionalized pyridine cores that can be further elaborated.

The following table outlines the conceptual differences between convergent and divergent approaches to complex pyridyl ketones.

Synthetic StrategyDescriptionAdvantages
Convergent Independent synthesis of molecular fragments followed by their assembly.Increased overall yield, allows for parallel synthesis of fragments.
Divergent A common intermediate is transformed into a variety of structurally related target molecules.Efficient for generating chemical libraries, rapid exploration of structure-activity relationships. nih.govnih.gov

Mechanistic Investigations and Reactivity Studies of 1 4 Bromo 6 Methylpyridin 2 Yl Ethan 1 One

Reactivity Patterns of Bromopyridine Functionalities

The bromopyridine moiety of 1-(4-bromo-6-methylpyridin-2-yl)ethan-1-one is amenable to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions, nucleophilic substitution, and radical reactions. These reactions primarily target the carbon-bromine bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and the bromine atom on the pyridine (B92270) ring of the title compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming carbon-carbon bonds. While specific studies on this compound are not prevalent in the provided search results, the general principles suggest its reactivity. For a successful Suzuki-Miyaura coupling, a palladium catalyst, a base, and a suitable solvent are typically required. The reaction mechanism involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product.

The Heck reaction provides a method for the vinylation of aryl halides. This reaction typically involves a palladium catalyst, a base, and an alkene. The mechanism proceeds through the oxidative addition of the bromopyridine to the palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The catalytic cycle involves the oxidative addition of the bromopyridine to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions of Bromopyridines
ReactionCatalystBaseSolventTypical Temperature (°C)
Suzuki-MiyauraPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Toluene, Dioxane, Water80-120
HeckPd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, Acetonitrile80-140
Buchwald-HartwigPd₂(dba)₃, Pd(OAc)₂ with phosphine (B1218219) ligandsNaOt-Bu, K₃PO₄Toluene, Dioxane80-110

Nucleophilic Substitution Pathways on Brominated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) on pyridine rings is facilitated by the electron-withdrawing nature of the nitrogen atom, which stabilizes the anionic intermediate (Meisenheimer complex). stackexchange.comechemi.com The reaction occurs preferentially at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com In the case of this compound, the bromine atom is at the C4 position, which is activated towards nucleophilic attack. stackexchange.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. The leaving group, bromide, is then expelled to restore the aromaticity of the ring. The rate of SNAr reactions on bromopyridines is influenced by the nature of the nucleophile and the presence of other substituents on the ring.

Common nucleophiles for these reactions include alkoxides, thiolates, and amines. The reaction conditions typically involve heating the bromopyridine with the nucleophile in a suitable solvent.

Radical Reactions and Mechanistic Considerations

The carbon-bromine bond in bromopyridines can undergo homolytic cleavage to generate pyridyl radicals, which can then participate in various radical reactions. These reactions can be initiated by radical initiators, such as AIBN, or through photoredox catalysis. libretexts.org

A common radical reaction involving alkyl halides is dehalogenation using a radical chain mechanism with reagents like tributyltin hydride (Bu₃SnH). libretexts.org The process is initiated by the formation of a tributyltin radical, which abstracts the bromine atom from the bromopyridine to generate a pyridyl radical. This pyridyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to give the dehalogenated product and regenerate the tributyltin radical, thus propagating the chain. libretexts.org

Pyridyl radicals can also add to alkenes and alkynes, leading to the formation of new carbon-carbon bonds. The regioselectivity of these additions is often governed by the stability of the resulting radical intermediate.

Chemical Transformations Involving the Acetyl Group (Ketone)

The acetyl group in this compound provides a second site for a variety of chemical transformations, primarily involving reactions at the electrophilic carbonyl carbon.

Nucleophilic Addition and Condensation Reactions of Pyridyl Ketones

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This leads to a wide range of nucleophilic addition reactions . Common nucleophiles include Grignard reagents (organomagnesium halides) and organolithium compounds, which add to the carbonyl group to form tertiary alcohols after an aqueous workup. masterorganicchemistry.com Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce the ketone to a secondary alcohol. youtube.com

The Wittig reaction provides a method for converting the ketone into an alkene. organic-chemistry.orgwikipedia.org This reaction involves the use of a phosphorus ylide (Wittig reagent), which reacts with the ketone to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgwikipedia.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org

Aldol condensation is another important reaction of the acetyl group. In the presence of a base or acid, the ketone can be converted into an enolate, which can then act as a nucleophile and attack the carbonyl group of another molecule (self-condensation) or a different carbonyl compound (crossed-aldol condensation). magritek.com This reaction leads to the formation of a β-hydroxy ketone, which can often dehydrate to form an α,β-unsaturated ketone. magritek.com

Table 2: Common Nucleophilic Addition and Condensation Reactions of the Acetyl Group
ReactionReagent(s)Product Type
Grignard ReactionR-MgX, then H₂OTertiary Alcohol
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Wittig ReactionPh₃P=CHRAlkene
Aldol CondensationBase or Acid, another carbonyl compoundβ-Hydroxy Ketone or α,β-Unsaturated Ketone

Stereoselective Transformations at the Carbonyl Center

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol can be achieved with high enantioselectivity using various catalytic asymmetric methods. researchgate.net

Asymmetric transfer hydrogenation and asymmetric hydrogenation are powerful techniques for the enantioselective reduction of ketones. These reactions typically employ transition metal catalysts (such as ruthenium, rhodium, or iridium) complexed with chiral ligands. researchgate.net The chiral environment provided by the ligand directs the addition of hydrogen from a hydrogen source (e.g., isopropanol (B130326) in transfer hydrogenation or H₂ gas in hydrogenation) to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. researchgate.net

Asymmetric hydrosilylation is another method for the enantioselective reduction of ketones. This reaction involves the addition of a hydrosilane across the carbonyl double bond, catalyzed by a chiral transition metal complex, followed by hydrolysis to yield the chiral alcohol. researchgate.net

The enantiomeric excess (ee) of these reactions is highly dependent on the choice of catalyst, chiral ligand, and reaction conditions.

Table 3: Examples of Catalysts for Asymmetric Reduction of 2-Pyridyl Ketones
Reaction TypeMetal CatalystChiral Ligand TypeTypical ee (%)
Asymmetric Transfer HydrogenationRu, Rh, IrChiral Diamines, Amino Alcohols>90
Asymmetric HydrogenationRu, RhChiral Phosphines (e.g., BINAP)>95
Asymmetric HydrosilylationRh, CuChiral Phosphines, Bipyridines>90

Functional Group Interconversions of Ketones within Pyridine Systems

The acetyl group in this compound is a key site for a variety of functional group interconversions. These transformations are fundamental in organic synthesis, allowing for the introduction of diverse structural motifs.

One common transformation of the ketone functionality is its reduction to a secondary alcohol. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome if a chiral center is formed. For instance, sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this purpose.

Another important interconversion is the conversion of the ketone to an imine or a related C=N double bond-containing functional group. This is typically achieved through condensation with a primary amine, often catalyzed by an acid. The resulting imine can then be further modified, for example, through reduction to a secondary amine.

The acetyl group can also participate in condensation reactions, such as the Claisen-Schmidt condensation, with aldehydes to form α,β-unsaturated ketones (chalcones). researchgate.net These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Furthermore, the methyl group of the acetyl moiety can be functionalized. For example, α-bromination of the ketone can be achieved using a suitable brominating agent, such as pyridinium (B92312) tribromide, under acidic conditions. nih.gov The resulting α-bromo ketone is a versatile intermediate for nucleophilic substitution reactions.

The table below summarizes some of the key functional group interconversions of the ketone in pyridine systems.

Starting MaterialReagent(s)ProductReaction Type
KetoneSodium borohydride (NaBH₄)Secondary alcoholReduction
KetonePrimary amine (R-NH₂)ImineCondensation
KetoneAldehyde (R-CHO)α,β-Unsaturated ketoneCondensation
KetonePyridinium tribromideα-Bromo ketoneHalogenation

Intramolecular and Intermolecular Reactivity Influences of Pyridine Substituents

The reactivity of this compound is significantly influenced by the electronic and steric properties of the bromo and methyl substituents on the pyridine ring. These substituents modulate the electron density of the ring and the accessibility of the reactive sites, thereby directing the course of chemical reactions.

Electronic and Steric Effects on Reaction Pathways

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. uoanbar.edu.iqstackexchange.com This electron deficiency is further enhanced by the electron-withdrawing inductive effect of the bromo substituent at the 4-position. Conversely, the methyl group at the 6-position exerts a weak electron-donating inductive effect. The combination of these electronic effects influences the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack.

The acetyl group at the 2-position also has a significant electronic impact. The carbonyl group is electron-withdrawing, further deactivating the pyridine ring towards electrophilic aromatic substitution. However, it also activates the acetyl methyl group for reactions involving enolate formation.

Steric hindrance plays a crucial role in determining the regioselectivity of reactions. The methyl group at the 6-position can sterically hinder the approach of reagents to the adjacent nitrogen atom and the acetyl group at the 2-position. rsc.org This steric crowding can influence the outcome of reactions, favoring attack at less hindered positions. For example, in nucleophilic substitution reactions, the steric bulk of ortho-substituents can significantly affect the reaction rate and mechanism. nih.gov

Regioselectivity and Chemoselectivity in Multi-Substituted Pyridines

The presence of multiple functional groups in this compound raises questions of regioselectivity and chemoselectivity in its reactions. Regioselectivity refers to the preference for reaction at one position over another, while chemoselectivity refers to the preferential reaction of one functional group over another.

Nucleophilic aromatic substitution, on the other hand, is more feasible. The bromo group at the 4-position is a potential leaving group. The regioselectivity of such a substitution would be dictated by the electronic activation provided by the other substituents and the reaction conditions.

Chemoselectivity is a key consideration in the reactions of this molecule. The acetyl group and the bromo-substituted pyridine ring are both reactive sites. For instance, in cross-coupling reactions, it is possible to selectively react at the C-Br bond without affecting the ketone functionality. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for forming new carbon-carbon bonds at the site of the bromine atom. nih.govmdpi-res.com The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity.

Conversely, reactions targeting the ketone, such as reduction or condensation, can often be carried out chemoselectively in the presence of the bromo-substituted pyridine ring. The relative reactivity of the functional groups can be tuned by the choice of reagents and reaction conditions.

The following table provides examples of regioselective and chemoselective reactions in substituted pyridine systems.

ReactantReagent(s)Product(s)Selectivity Type
2-Bromo-6-methylpyridineArylboronic acid, Pd catalyst2-Aryl-6-methylpyridineChemoselective Cross-Coupling
3-Chloropyridine derivativeOrganomagnesium halide3,4-Disubstituted pyridineRegioselective Difunctionalization
2-Acetyl-6-methyl-pyridineo-Aminobenzophenone4-phenyl-6-bromo-2-(2'-(6'-methyl)-pyridyl)quinolineRegio- and Chemoselective Condensation

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). For 1-(4-Bromo-6-methylpyridin-2-yl)ethan-1-one, one would expect to observe signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the two methyl groups. The chemical shifts would be influenced by the bromine atom, the acetyl group, and the nitrogen atom within the pyridine ring. Coupling constants (J) would reveal the connectivity between adjacent protons.

Table 4.1.1: Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Pyridine-H3/H5 Varies Singlet or Doublet
Pyridine-H5/H3 Varies Singlet or Doublet
-CH₃ (acetyl) ~2.5-2.7 Singlet
-CH₃ (pyridine) ~2.4-2.6 Singlet

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be affected by the bromine substituent and the nitrogen heteroatom. The carbonyl carbon of the acetyl group would appear at a characteristic downfield shift.

Table 4.1.2: Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C=O (acetyl) ~195-205
C2, C4, C6 (pyridine) ~140-160
C3, C5 (pyridine) ~120-140
-CH₃ (acetyl) ~25-30
-CH₃ (pyridine) ~20-25

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming the connectivity of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of the substituents on the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, characteristic vibrational bands would be expected for the C=O stretch of the ketone, C-N and C=C stretching vibrations of the pyridine ring, C-H stretching and bending of the methyl groups, and the C-Br stretch.

Table 4.2: Expected Vibrational Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C=O Stretch (Ketone) ~1690-1710
C=C/C=N Stretch (Aromatic) ~1400-1600
C-H Stretch (Aliphatic/Aromatic) ~2850-3100
C-Br Stretch ~500-650

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) would be used to determine the molecular weight and elemental composition of the compound. The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). Analysis of the fragmentation pattern would provide further structural information, with common fragmentation pathways including the loss of the acetyl group and cleavage of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption maxima (λ_max) would be indicative of π→π* and n→π* transitions associated with the conjugated pyridine ring and the carbonyl group. The solvent used for analysis can influence the position of these absorption bands.

Despite a comprehensive search for crystallographic data, no specific X-ray crystallography studies for the compound this compound have been found in the available literature and databases.

While the principles of X-ray crystallography are well-established for determining the three-dimensional atomic arrangement of crystalline solids, and numerous studies have been conducted on related bromo-substituted heterocyclic compounds, specific data including unit cell dimensions, space group, and atomic coordinates for this compound are not publicly available.

Therefore, the section on "X-ray Crystallography for Solid-State Structural Determination" cannot be completed at this time due to the absence of primary research data for this particular compound.

Based on a comprehensive search of available scientific literature and chemical databases, there are currently no specific published computational and theoretical chemistry studies focused solely on the chemical compound “this compound”.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested outline, as the primary research data for this specific molecule does not appear to be publicly available. The instructions to strictly adhere to the provided outline and focus solely on the requested compound cannot be fulfilled without this foundational data.

While computational studies, including Density Functional Theory (DFT) calculations, have been performed on structurally related bromo-methyl-pyridine derivatives, the explicit focus on “this compound” is absent from the accessible scientific record. Providing data from related compounds would violate the strict requirement to focus solely on the specified molecule.

Thus, the following sections of the requested article cannot be generated:

Role in Advanced Materials and Catalysis Research

Design and Application in Functional Materials Science

The exploration of pyridine-based compounds in materials science is a burgeoning field, driven by the unique electronic properties and coordination capabilities of the pyridine (B92270) nucleus. While specific research on 1-(4-Bromo-6-methylpyridin-2-yl)ethan-1-one in functional materials is not extensively documented, its structural motifs are present in compounds that have shown promise in optoelectronic and energy-related applications.

Pyridine derivatives are integral components in the design of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The nitrogen atom in the pyridine ring imparts specific electronic characteristics, influencing the frontier molecular orbital energy levels (HOMO and LUMO) of the material. This tunability is crucial for efficient charge transport and injection in electronic devices.

Metal complexes incorporating pyridyl ketone ligands, for instance, are being investigated for their luminescent properties. The coordination of the pyridyl nitrogen and the ketone oxygen to a metal center can create rigid structures that enhance fluorescence quantum yields. The substituents on the pyridine ring, such as the bromo and methyl groups in this compound, can further modulate the electronic properties and, consequently, the optical response of such materials. While direct applications of this specific compound in optoelectronics are yet to be widely reported, the foundational principles of molecular design in this field suggest its potential as a precursor or ligand for luminescent materials.

In the realm of energy storage, organic molecules are being explored as alternatives to traditional inorganic materials for battery applications. Ketone compounds, in particular, have been investigated as organic electrode materials due to their ability to undergo reversible redox reactions. The carbonyl group (C=O) can be reversibly reduced to a hydroxyl group (C-OH), providing a mechanism for charge storage.

Pyrene-4,5,9,10-tetraone, a molecule containing multiple ketone functionalities, has been studied for its potential in secondary batteries. tcichemicals.com The redox activity of the ketone moieties is central to its energy storage capacity. While this compound possesses only a single ketone group, its pyridine framework could be functionalized to create polymers or larger molecular systems with multiple redox-active sites, thereby enhancing its potential for energy storage applications. The bromine atom also provides a reactive site for polymerization or grafting onto other materials.

Pyridyl Ketones as Ligands in Homogeneous and Heterogeneous Catalysis

Pyridyl ketones are a well-established class of ligands in coordination chemistry and catalysis. Their ability to act as bidentate ligands, coordinating to metal centers through the pyridine nitrogen and the ketone oxygen, allows for the formation of stable metal complexes that can catalyze a variety of organic transformations.

The versatility of the pyridyl ketone scaffold allows for the synthesis of a wide range of ligand architectures. The substituents on the pyridine ring can be systematically varied to fine-tune the steric and electronic properties of the ligand. For example, di-2-pyridyl ketone (dpk) is a widely studied ligand that forms complexes with numerous transition metals. acs.org These complexes have been shown to be effective catalysts in reactions such as the Heck and Suzuki cross-coupling reactions. acs.org

The compound this compound represents a specific ligand architecture where the pyridine ring is functionalized with a bromo and a methyl group. The bromine atom, being an electron-withdrawing group, can influence the electron density at the metal center upon coordination. The methyl group, on the other hand, introduces steric bulk and is an electron-donating group. This combination of substituents can lead to unique catalytic properties.

Table 1: Comparison of Pyridyl Ketone Ligands

Ligand Substituents Potential Electronic/Steric Effects
Di-2-pyridyl ketone None Baseline for comparison
This compound 4-Bromo, 6-Methyl Electron-withdrawing (bromo), Steric bulk and electron-donating (methyl)

The performance of a metal catalyst is highly dependent on the nature of its coordinating ligands. The electronic and steric properties of the ligand can influence the catalyst's activity, stability, and selectivity.

Electronic Effects: The presence of the electron-withdrawing bromine atom in this compound would be expected to decrease the electron density on the pyridine nitrogen. When this ligand coordinates to a metal center, it can make the metal more electrophilic, which can enhance its reactivity in certain catalytic steps, such as oxidative addition. Conversely, the electron-donating methyl group can increase the electron density on the metal, which may favor other steps like reductive elimination. Studies on palladium complexes with substituted pyridine ligands have shown that both electron-withdrawing and electron-donating groups can significantly alter the catalytic activity in cross-coupling reactions. nih.govacs.org

Steric Effects: The methyl group at the 6-position, adjacent to the coordinating nitrogen, introduces steric hindrance around the metal center. This steric bulk can influence the substrate scope of the catalyst, favoring less bulky substrates. It can also play a role in the selectivity of the reaction, for example, by influencing the regioselectivity or stereoselectivity. In some cases, steric hindrance can also protect the metal center from deactivation pathways, leading to a more robust catalyst.

Building Block Utility in the Synthesis of Complex Chemical Entities

The presence of multiple functional groups in this compound makes it a useful building block for the synthesis of more complex molecules. The bromine atom, the ketone group, and the methyl group on the pyridine ring all offer opportunities for further chemical transformations.

The bromine atom is particularly significant as it provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. arkat-usa.orgmdpi.com This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. By reacting this compound with a boronic acid or ester in the presence of a palladium catalyst, the bromine atom can be replaced with a variety of aryl, heteroaryl, or alkyl groups.

The ketone functionality can also be a site for further reactions. For example, it can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. mdpi.com These reactions can be used to introduce new functional groups or to link the pyridine core to other molecular fragments. The ketone can also be reduced to an alcohol or converted to other functional groups through various organic transformations.

The methyl group can also be functionalized, for instance, through radical halogenation, although this is generally less straightforward than reactions at the other sites. The combination of these reactive sites makes this compound a versatile starting material for the construction of a diverse range of complex chemical structures, including novel ligands, biologically active compounds, and materials with specific functions.

Table 2: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
4-Bromo Suzuki-Miyaura Coupling Biaryl or substituted pyridine derivatives
4-Bromo Sonogashira Coupling Alkynyl-substituted pyridine derivatives
4-Bromo Buchwald-Hartwig Amination Amino-substituted pyridine derivatives
Ketone Condensation Imines, hydrazones, oximes
Ketone Reduction Secondary alcohol

Future Perspectives and Emerging Research Avenues

Innovation in Sustainable and Green Synthetic Approaches for Pyridyl Ketones

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. nih.gov Traditional approaches to synthesizing pyridine (B92270) derivatives often involve hazardous solvents, toxic reagents, and harsh conditions, which can pose risks to human health and the environment. rasayanjournal.co.inijarsct.co.in In response, "green chemistry" principles are being integrated into the synthesis of pyridyl ketones and related heterocycles, emphasizing sustainability and efficiency. ijarsct.co.inmdpi.com

Key innovations in this area include:

Advanced Catalysis : The use of novel catalysts is central to greener synthesis. This includes biocatalysts like engineered enzymes that operate under mild conditions, and heterogeneous catalysts, such as those based on magnetic nanoparticles, which offer high efficiency and can be easily recovered and reused. ijarsct.co.inmdpi.com Iron-catalyzed cyclization, for instance, presents a facile and green route to substituted pyridines. rsc.org

Alternative Energy Sources : Microwave-assisted and ultrasonic-assisted syntheses are gaining traction as they can significantly shorten reaction times, increase product yields, and reduce the formation of byproducts compared to conventional heating methods. rasayanjournal.co.inijarsct.co.in

Sustainable Feedstocks : There is a growing interest in synthesizing pyridines from renewable resources, such as biomass and glycerol, as an alternative to petroleum-derived starting materials. researchgate.netacsgcipr.org Aldehydes and ketones present in biomass can react with ammonia (B1221849) to form the pyridine ring. acsgcipr.org

Greener Reaction Conditions : Methodologies like multicomponent reactions (MCRs) are being explored, which combine three or more reactants in a single step to form a complex product, thereby reducing waste and improving atom economy. rasayanjournal.co.inmdpi.com Additionally, solvent-free or solid-state reactions are being developed to minimize the use of volatile organic compounds. rasayanjournal.co.inijarsct.co.in

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives

Feature Traditional Synthesis Green/Sustainable Synthesis
Starting Materials Often petroleum-based and hazardous reagents. rasayanjournal.co.inijarsct.co.in Renewable feedstocks (e.g., biomass, glycerol), less toxic reagents. researchgate.netacsgcipr.org
Solvents Use of hazardous and volatile organic solvents. rasayanjournal.co.in Use of "green solvents" (e.g., ionic liquids), or solvent-free conditions. rasayanjournal.co.inijarsct.co.in
Energy Input Conventional heating, often for long durations. Microwave or ultrasound assistance for rapid and efficient heating. rasayanjournal.co.inijarsct.co.in
Catalysts Often stoichiometric reagents or heavy metal catalysts. Biocatalysts, recyclable heterogeneous catalysts (e.g., iron, magnetic nanoparticles). ijarsct.co.inmdpi.comrsc.org
Process Multi-step syntheses with intermediate isolation. One-pot multicomponent reactions (MCRs) for increased efficiency. rasayanjournal.co.inmdpi.com
Waste Generation Significant generation of byproducts and waste. Reduced waste, higher atom economy, and simpler workup procedures. rasayanjournal.co.in

Integration of Automation and Artificial Intelligence in Reaction Discovery and Optimization

Automated Synthesis Platforms : Robotic systems can perform chemical synthesis in an automated fashion, handling tasks from sample preparation and reaction execution to purification and analysis. wikipedia.orgsigmaaldrich.com These platforms can systematically explore a wide range of reaction parameters—such as temperature, concentration, and catalysts—to rapidly identify optimal conditions for achieving the highest product yield. mit.edunih.govbeilstein-journals.org Automated flow chemistry systems, in particular, enable continuous production and can be reconfigured to perform various multistep syntheses. nih.gov

AI and Machine Learning in Chemistry : AI and machine learning (ML) algorithms are becoming powerful predictive tools in the chemistry lab. chemcopilot.com By training on vast databases of documented chemical reactions, these models can:

Predict Reaction Outcomes : AI can forecast the likely products of a reaction, estimate yields, and identify potential side reactions with high accuracy. mindmapai.appchemcopilot.compharmafeatures.com

Optimize Synthetic Routes : AI-powered tools can perform retrosynthetic analysis, deconstructing a target molecule into simpler, commercially available starting materials to propose the most efficient multi-step synthesis pathways. mindmapai.appchemcopilot.com

Refine Reaction Conditions : Algorithms, particularly Bayesian optimization, can efficiently explore complex parameter spaces to pinpoint the optimal conditions for a given reaction, significantly reducing the time and resources spent on experimental trial-and-error. pharmafeatures.comresearchgate.net

Promote Sustainability : AI tools can guide chemists toward more environmentally friendly synthetic routes by evaluating factors like atom economy, toxicity, and waste generation. chemcopilot.com

Table 2: Applications of Automation and AI in Chemical Synthesis

Technology Application Key Benefits
Robotic Platforms & Automated Synthesizers High-throughput screening of reaction conditions, automated synthesis, purification, and analysis. wikipedia.orgnih.gov Increased speed, efficiency, and reproducibility; enhanced safety by minimizing exposure to hazardous chemicals. wikipedia.orgsigmaaldrich.comnih.gov
Flow Chemistry Systems Continuous, multi-step synthesis and real-time optimization. nih.gov Faster production, better heat transfer, lower solvent waste, and safer handling of reagents. nih.govresearchgate.net
AI/ML for Reaction Prediction Forward synthesis prediction (predicting products from reactants) and identifying potential side reactions. mindmapai.apppharmafeatures.com Reduces trial-and-error, accelerates discovery, and improves safety and efficiency. mindmapai.appresearchgate.net
AI/ML for Retrosynthesis Designing optimal, multi-step synthetic pathways from a target molecule to available starting materials. mindmapai.appchemcopilot.com Streamlines experiment design and accelerates the development of novel compounds. researchgate.net
AI/ML for Condition Optimization Using algorithms (e.g., Bayesian optimization) to rapidly find the best reaction parameters (temperature, solvent, etc.). beilstein-journals.orgpharmafeatures.com Minimizes resource use and time required for process development. pharmafeatures.comresearchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields

The synthesis and application of complex molecules like 1-(4-Bromo-6-methylpyridin-2-YL)ethan-1-one increasingly benefit from research that transcends traditional disciplinary boundaries. The interface between organic chemistry and fields such as medicinal chemistry, chemical biology, and computational chemistry is a fertile ground for innovation. frontiersin.org Such collaborations are crucial for tackling complex scientific challenges and translating fundamental research into practical applications. frontiersin.orgsiu.edu

Medicinal Chemistry and Drug Discovery : Organic synthesis is the cornerstone of medicinal chemistry. Interdisciplinary teams of organic chemists, biologists, and computational scientists work together to design and synthesize novel compounds with therapeutic potential. siumed.edu Chemists synthesize focused libraries of molecules based on computational models of how they might interact with biological targets, such as proteins or enzymes. siumed.eduku.edu This synergy accelerates the identification of new drug candidates for a wide range of diseases. ucc.ie

Chemical Biology : This field uses chemical techniques to study and manipulate biological systems. Synthetic chemists provide crucial molecular tools and probes that help biologists understand complex biochemical pathways. ku.edu This collaborative research can lead to the identification of new therapeutic targets and a deeper understanding of disease mechanisms. ku.edu

Computational Chemistry : At the intersection of chemistry and computer science, computational chemistry allows for the rational design of molecules and the prediction of their properties before they are ever synthesized in a lab. siumed.edu This "in silico" approach saves significant time and resources in the discovery process, guiding synthetic chemists toward the most promising molecular targets. siumed.edu

The evolution of organic chemistry requires researchers to be open-minded and capable of effective communication and collaboration with scientists from different disciplines. frontiersin.org This interdisciplinary mindset is essential for driving innovation and cultivating the next generation of chemists. frontiersin.org

Table 3: Examples of Interdisciplinary Collaboration in Chemistry

Collaborating Fields Research Focus Outcome/Goal
Organic Chemistry & Medicinal Chemistry Design and synthesis of rationally focused libraries of compounds for therapeutic areas like cancer or infectious diseases. siumed.eduucc.ie Discovery and development of new pharmaceutical active ingredients. googleapis.com
Organic Chemistry & Computational Chemistry Virtual screening and molecular modeling to design new chemical structures and predict their binding to biological receptors. siumed.edu Rational design of potential medicines and improvement of existing therapies. siumed.edu
Organic Chemistry & Chemical Biology Synthesis of chemical entities to modulate pathways related to disease processes (e.g., infectious diseases). ku.edu Increased biological understanding and identification of novel targets for chemical intervention. ku.edu
Organic Synthesis & Materials Science Creation of novel heterocyclic compounds for applications in materials like dye-sensitized solar cells. frontierspecialtychemicals.com Development of new materials with tailored functions and properties.

Challenges and Opportunities in the Synthesis and Application of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems, the class to which pyridyl ketones belong, presents both significant challenges and exciting opportunities. While their structural complexity makes them valuable in fields like medicine and materials science, it also makes their synthesis demanding. nih.govrsc.org

Challenges:

Controlling Selectivity : Achieving the desired regioselectivity and stereoselectivity in complex heterocyclic synthesis can be difficult, often requiring multi-step processes.

Scalability : Methods that work well on a small laboratory scale often face significant challenges when scaling up for industrial production. rsc.org

Harsh Reaction Conditions : Many traditional synthetic routes require high temperatures or the use of stoichiometric oxidants, which limits the functional group tolerance of the reaction and raises environmental concerns. acs.org

Opportunities:

Development of Novel Methodologies : Overcoming these challenges requires the development of new, milder, and more versatile synthetic strategies. This includes creating novel catalytic systems that can operate under milder conditions and tolerate a wider range of functional groups. acs.org

Sequence-Defined Materials : Heterocyclic building blocks are key to producing sequence-defined polymers. These materials, which have a precisely controlled sequence of monomers, have potential applications in advanced fields like biomimicry, high-density data storage, and chemical sensing. rsc.org

Access to Bioactive Scaffolds : The development of efficient and flexible synthetic routes provides direct access to structurally diverse and pharmaceutically relevant molecular frameworks. acs.org This diversity is crucial for drug discovery programs, as small structural modifications can lead to significant changes in biological activity. nih.govacs.org

Functional Materials : The unique electronic and structural properties of complex heterocycles make them promising candidates for new functional materials, such as components for light-emitting devices or ligands for metal catalysts. rasayanjournal.co.in

Table 4: Challenges and Opportunities in Complex Heterocyclic Synthesis

Challenge Opportunity
Unforeseen side reactions and product mixtures leading to low yields. rsc.org Development of highly selective catalytic systems to minimize byproducts and improve efficiency.
Requirement for protecting groups and multi-step processes. rsc.org Designing one-pot or cascade reactions that build molecular complexity in a single, efficient operation. nih.gov
Difficulty in scaling up synthetic protocols from the lab to industrial production. rsc.org Innovation in flow chemistry and continuous manufacturing processes for safer and more scalable synthesis. researchgate.net
Use of harsh reaction conditions (e.g., high temperature, strong oxidants). acs.org Discovery of novel, milder synthetic methodologies that exhibit broad functional group tolerance. acs.org
Limited access to structurally diverse heterocyclic scaffolds. Creating versatile synthetic platforms to easily generate libraries of complex molecules for applications in drug discovery and materials science. rsc.orgacs.org

Compound Index

Retrosynthesis Analysis

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Reactant of Route 1
1-(4-Bromo-6-methylpyridin-2-YL)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-6-methylpyridin-2-YL)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.